(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 899395-07-4
VCID: VC4630502
InChI: InChI=1S/C19H21NO4/c1-4-20(5-2)11-15-16(21)9-8-14-18(22)17(24-19(14)15)10-13-7-6-12(3)23-13/h6-10,21H,4-5,11H2,1-3H3/b17-10-
SMILES: CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O
Molecular Formula: C19H21NO4
Molecular Weight: 327.38

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

CAS No.: 899395-07-4

Cat. No.: VC4630502

Molecular Formula: C19H21NO4

Molecular Weight: 327.38

* For research use only. Not for human or veterinary use.

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one - 899395-07-4

Specification

CAS No. 899395-07-4
Molecular Formula C19H21NO4
Molecular Weight 327.38
IUPAC Name (2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C19H21NO4/c1-4-20(5-2)11-15-16(21)9-8-14-18(22)17(24-19(14)15)10-13-7-6-12(3)23-13/h6-10,21H,4-5,11H2,1-3H3/b17-10-
Standard InChI Key ABBXGIDDLAHSHZ-YVLHZVERSA-N
SMILES CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O

Introduction

Structural and Chemical Characteristics

The compound belongs to the benzofuran class, featuring a fused bicyclic system of benzene and furan rings. Its Z-configuration at the methylene linkage (C2 position) is critical for stereochemical specificity . Key structural features include:

  • Benzofuran core: Provides aromatic stability and serves as a scaffold for functional group attachments.

  • 7-(Diethylaminomethyl) substituent: Introduces basicity and potential for hydrogen bonding, enhancing interaction with biological targets.

  • 6-Hydroxy group: Offers hydrogen-bonding capacity and redox activity, common in phenolic compounds with antioxidant properties.

  • 2-((5-Methylfuran-2-yl)methylene) group: The furan ring’s electron-rich nature may facilitate π-π interactions in molecular recognition .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₉H₂₁NO₄
Molecular Weight327.38 g/mol
IUPAC Name(2Z)-7-(Diethylaminomethyl)-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
SMILESCCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(O3)C)C2=O)O

Synthetic Pathways and Optimization

Synthesis of this compound involves multi-step organic reactions, as inferred from analogous benzofuran derivatives . A generalized approach includes:

  • Benzofuran Core Formation:

    • Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions .

    • Example: Rhodium-catalyzed C–H activation for benzannulation, as reported for similar structures .

  • Functionalization at C7:

    • Introduction of the diethylaminomethyl group via Mannich reaction or nucleophilic substitution .

  • Methylene-Furan Conjugation:

    • Knoevenagel condensation between 3(2H)-benzofuranone and 5-methylfuran-2-carbaldehyde under basic conditions .

Key Challenges:

  • Stereoselectivity: Achieving the Z-isomer requires precise control of reaction conditions (e.g., temperature, solvent polarity) .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) are essential due to structural complexity .

CompoundTargetIC₅₀/EC₅₀Source
Benzofuran 8 PI3K2.21 nM
Sorafenib (Reference)VEGFR-231.2 nM
EVT-2498853Antimicrobial12 µg/mL

Applications in Medicinal Chemistry

Drug Discovery

  • Lead Optimization: The diethylamino group enhances blood-brain barrier penetration, making it a candidate for neuroactive agents .

  • Prodrug Development: Esterification of the hydroxy group could improve bioavailability .

Biochemical Probes

  • Fluorescent Tagging: Methylfuran’s conjugation with π-systems allows use in imaging, as demonstrated in .

Future Research Directions

  • Mechanistic Studies: Elucidate binding modes via X-ray crystallography or molecular dynamics simulations .

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models .

  • Stereochemical Optimization: Explore E-isomer synthesis for comparative bioactivity analysis .

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